molecular formula C17H14ClN B14705482 6-Chloro-2,3-dimethyl-4-phenylquinoline CAS No. 22609-11-6

6-Chloro-2,3-dimethyl-4-phenylquinoline

Cat. No.: B14705482
CAS No.: 22609-11-6
M. Wt: 267.8 g/mol
InChI Key: LCDRXSVULKINQB-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential as an antiparasitic agent and has been studied for its various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dimethyl-4-phenylquinoline can be achieved through several methods. One notable method involves the copper-promoted cyclization of benzylic azides and internal alkynes. This reaction features a broad substrate scope, high product yields, and excellent regioselectivity. The reaction mechanism involves the rearrangement of benzylic azide to N-arylimine (Schmidt reaction) followed by intermolecular [4 + 2] cycloaddition with internal alkynes .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Pfitzinger, Skraup, Friedlander, Doebner von Miller, and Conrad-Limbach reactions. These methods, however, may require harsh reaction conditions and have limited substrate scope .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethyl-4-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: DDQ under oxidative conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

6-Chloro-2,3-dimethyl-4-phenylquinoline has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dimethyl-4-phenylquinoline involves its interaction with specific molecular targets. As an antiparasitic agent, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-dimethyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antiparasitic agent sets it apart from other quinoline derivatives .

Properties

CAS No.

22609-11-6

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

6-chloro-2,3-dimethyl-4-phenylquinoline

InChI

InChI=1S/C17H14ClN/c1-11-12(2)19-16-9-8-14(18)10-15(16)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

LCDRXSVULKINQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C

Origin of Product

United States

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